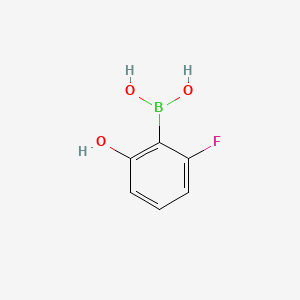

2-Fluoro-6-hydroxyphenylboronic acid

Description

BenchChem offers high-quality 2-Fluoro-6-hydroxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-hydroxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-6-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXQHZPCFRQWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681533 | |

| Record name | (2-Fluoro-6-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-60-4 | |

| Record name | (2-Fluoro-6-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-hydroxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-hydroxyphenylboronic acid (CAS Number: 1256345-60-4), a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides a general methodology for its synthesis, and explores its applications, particularly in the context of drug discovery. A significant focus is placed on its utility in Suzuki-Miyaura cross-coupling reactions and the potential biological activities of its derivatives.

Chemical and Physical Properties

2-Fluoro-6-hydroxyphenylboronic acid is a solid organic compound that serves as a key intermediate in the synthesis of more complex molecules. Its chemical structure features a phenyl ring substituted with a fluorine atom, a hydroxyl group, and a boronic acid moiety, making it a valuable trifunctional reagent.

Table 1: Chemical and Physical Properties of 2-Fluoro-6-hydroxyphenylboronic acid

| Property | Value | Reference |

| CAS Number | 1256345-60-4 | [1][2] |

| Molecular Formula | C₆H₆BFO₃ | [1][2] |

| Molecular Weight | 155.92 g/mol | [1] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | Inert atmosphere, 2-8°C | |

| InChI Key | FPXQHZPCFRQWCP-UHFFFAOYSA-N | |

| SMILES | OB(O)c1c(O)cccc1F | [2] |

Synthesis

General Experimental Protocol for Arylboronic Acid Synthesis

This protocol outlines the fundamental steps for synthesizing arylboronic acids and can be adapted for the preparation of 2-Fluoro-6-hydroxyphenylboronic acid, likely starting from 2-bromo-6-fluorophenol.

Materials:

-

Aryl halide (e.g., 2-bromo-6-fluorophenol)

-

Magnesium turnings (for Grignard reagent formation) or n-Butyllithium (for organolithium formation)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Trialkyl borate (e.g., Trimethyl borate, Triisopropyl borate)

-

Aqueous acid (e.g., Hydrochloric acid, Sulfuric acid)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate, Anhydrous magnesium sulfate)

Procedure:

-

Formation of the Organometallic Reagent:

-

Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings and a crystal of iodine (as an initiator). Add a solution of the aryl halide in anhydrous THF dropwise to the stirred magnesium suspension. The reaction is typically initiated by gentle heating and then maintained at a suitable temperature (e.g., reflux) until the magnesium is consumed.

-

Organolithium Reagent: In a similar setup, dissolve the aryl halide in anhydrous THF and cool the solution to a low temperature (typically -78 °C). Add a solution of n-butyllithium in hexanes dropwise while maintaining the low temperature.

-

-

Borylation:

-

Cool the freshly prepared organometallic reagent to -78 °C.

-

Slowly add a solution of the trialkyl borate in anhydrous THF to the reaction mixture, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Hydrolysis and Work-up:

-

Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) while cooling the flask in an ice bath.

-

Stir the mixture vigorously for a period to ensure complete hydrolysis of the borate ester.

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude arylboronic acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

-

Applications in Organic Synthesis

2-Fluoro-6-hydroxyphenylboronic acid is a valuable reagent in organic synthesis, primarily due to its participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.[3] 2-Fluoro-6-hydroxyphenylboronic acid serves as an excellent coupling partner in these reactions. The presence of the fluorine and hydroxyl groups can influence the electronic properties of the aromatic ring and provide sites for further functionalization.

General Protocol for Suzuki-Miyaura Coupling:

Materials:

-

Aryl or vinyl halide/triflate

-

2-Fluoro-6-hydroxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

-

Ligand (if required, e.g., PPh₃, SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, Ethanol/Water mixture)

Procedure:

-

To a reaction vessel, add the aryl/vinyl halide, 2-Fluoro-6-hydroxyphenylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst, and the base.

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add the degassed solvent(s).

-

Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Extract the filtrate with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are a significant class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use. They are known to act as enzyme inhibitors and can form reversible covalent bonds with active site serine or threonine residues.

While specific studies on the biological activity of 2-Fluoro-6-hydroxyphenylboronic acid are limited, derivatives of this compound have shown promise. For instance, a "boronic-aurone with 6-hydroxyl and 2'-fluoro groups" has been synthesized and evaluated for its anti-tubercular activity. This suggests that the 2-fluoro-6-hydroxyphenylboronic acid scaffold can be incorporated into larger molecules to modulate their biological properties.

The introduction of a fluorine atom into a drug candidate can significantly impact its metabolic stability, lipophilicity, and binding affinity.[4] Therefore, 2-Fluoro-6-hydroxyphenylboronic acid represents a valuable starting material for the synthesis of novel therapeutic agents.

Safety Information

2-Fluoro-6-hydroxyphenylboronic acid should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard Statements

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Statements:

| Precautionary Code | Statement |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

Conclusion

2-Fluoro-6-hydroxyphenylboronic acid is a key synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its trifunctional nature allows for diverse chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The demonstrated biological activity of its derivatives highlights its importance as a scaffold for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of compounds derived from 2-Fluoro-6-hydroxyphenylboronic acid is warranted to fully explore its potential in drug discovery.

References

- 1. 2-Fluoro-6-hydroxyphenylboronic acid | C6H6BFO3 | CID 53216280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-FLUORO-6-HYDROXYPHENYL)BORONIC ACID | CAS 1256345-60-4 [matrix-fine-chemicals.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Fluoro-6-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-hydroxyphenylboronic acid is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a hydroxyl group ortho to the boronic acid moiety, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Molecular Structure and Identification

The molecular structure of 2-Fluoro-6-hydroxyphenylboronic acid is characterized by a benzene ring substituted with a fluorine atom, a hydroxyl group, and a boronic acid group at positions 2, 6, and 1, respectively.

| Identifier | Value |

|---|---|

| Chemical Formula | C₆H₆BFO₃ |

| IUPAC Name | (2-Fluoro-6-hydroxyphenyl)boronic acid |

| CAS Number | 1256345-60-4 |

| SMILES | OB(O)c1c(O)cccc1F |

| InChI | InChI=1S/C6H6BFO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9-11H |

| InChIKey | FPXQHZPCFRQWCP-UHFFFAOYSA-N |

Physicochemical Properties [1]

| Property | Value |

|---|---|

| Molecular Weight | 155.92 g/mol |

| Monoisotopic Mass | 156.0394024 Da |

| Physical State | Solid |

Synthesis and Purification

Proposed Synthetic Pathway

A plausible synthetic route starts from 2-bromo-6-fluorophenol. The hydroxyl group is first protected to prevent interference in subsequent steps. The protected intermediate then undergoes a metal-halogen exchange followed by reaction with a borate ester and subsequent deprotection and hydrolysis to yield the final product.

References

(2-Fluoro-6-hydroxyphenyl)boronic acid IUPAC name

An In-depth Technical Guide to (2-Fluoro-6-hydroxyphenyl)boronic acid: Synthesis, Properties, and Application in the Development of ENPP1 Inhibitors

IUPAC Name: (2-Fluoro-6-hydroxyphenyl)boronic acid

This technical guide provides a comprehensive overview of (2-Fluoro-6-hydroxyphenyl)boronic acid, a key building block in medicinal chemistry. The guide details its physicochemical properties, provides a detailed synthesis protocol, and explores its application in the synthesis of potent small molecule inhibitors for ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1), a high-value target in cancer immunotherapy.

Physicochemical and Safety Data

(2-Fluoro-6-hydroxyphenyl)boronic acid is a solid organic compound at room temperature. Its key properties and safety information are summarized below for researchers and drug development professionals.

| Property | Value | Source |

| IUPAC Name | (2-Fluoro-6-hydroxyphenyl)boronic acid | [PubChem][1] |

| CAS Number | 1256345-60-4 | [Sigma-Aldrich][2] |

| Molecular Formula | C₆H₆BFO₃ | [PubChem][1] |

| Molecular Weight | 155.92 g/mol | [PubChem][1] |

| Physical Form | Solid | [Sigma-Aldrich][2] |

| pKa (Predicted) | 8.40 ± 0.58 | [ChemicalBook][3] |

| InChI Key | FPXQHZPCFRQWCP-UHFFFAOYSA-N | [PubChem][1] |

| Storage Temperature | 2-8°C under inert atmosphere | [Sigma-Aldrich][2] |

| Safety Information | Source | |

| Signal Word | Warning | [Sigma-Aldrich][2] |

| Hazard Statements | H302, H315, H319, H332, H335 | [Sigma-Aldrich][2] |

| Precautionary Statements | P280, P305+P351+P338, P310 | [Sigma-Aldrich][2] |

Synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid

A detailed experimental protocol for the synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid has been described in the literature, notably in patent US11299491B2, which outlines its preparation as a key intermediate for KRAS G12C inhibitors. The synthesis proceeds via demethylation of a methoxy-substituted precursor.[4]

Experimental Protocol: Synthesis of (2-Fluoro-6-hydroxyphenyl)boronic acid[4]

Materials:

-

(2-Fluoro-6-methoxy-4-methylphenyl)boronic acid (1 equivalent)

-

Boron tribromide (BBr₃) (1.5 equivalents)

-

Dichloromethane (DCM)

-

Methyl tert-butyl ether (MTBE)

-

Heptane

-

Water

Procedure:

-

Charge a reactor with dichloromethane (4 volumes) and (2-fluoro-6-methoxy-4-methylphenyl)boronic acid (1 equivalent).

-

Cool the reaction mixture to -30°C.

-

Add boron tribromide (1.5 equivalents) dropwise to the cooled mixture.

-

Upon completion of the addition, warm the mixture to 25°C and stir for 2 hours.

-

Quench the reaction by adding the mixture to ice-cold (0-5°C) water (10 volumes).

-

Add MTBE (10 volumes) and warm the mixture to 25°C, stirring for 1-2 hours or until all solids have dissolved.

-

Separate the aqueous phase and extract with MTBE (3 volumes).

-

Combine the organic extracts and wash with water (3 volumes).

-

Concentrate the combined organic phase to 1 total volume.

-

Add heptane (10 volumes) to the concentrated mixture and stir for 2 hours to induce precipitation.

-

Isolate the resulting product by filtration and dry at <30°C to afford (2-fluoro-6-hydroxyphenyl)boronic acid.

Application in Drug Discovery: Synthesis of ENPP1 Inhibitors

(2-Fluoro-6-hydroxyphenyl)boronic acid is a valuable building block for the synthesis of inhibitors targeting ENPP1. ENPP1 is an extracellular enzyme that hydrolyzes the immunotransmitter cyclic GMP-AMP (cGAMP), thereby suppressing the cGAMP-STING pathway, which is critical for anti-tumor immunity.[5][6] By inhibiting ENPP1, the concentration of cGAMP in the tumor microenvironment can be increased, leading to enhanced activation of the STING pathway and a more robust anti-cancer immune response.[3][5]

The cGAMP-STING Signaling Pathway and the Role of ENPP1

Cancer cells can produce and export cGAMP, which then binds to and activates the STING receptor on immune cells, such as dendritic cells. This activation leads to the production of type I interferons and other cytokines that promote an anti-tumor immune response. ENPP1 acts as a negative regulator of this pathway by degrading extracellular cGAMP.[5] Small molecule inhibitors of ENPP1 can block this degradation, thus potentiating the anti-tumor immune response.[6]

Representative Suzuki-Miyaura Coupling Protocol

The synthesis of ENPP1 inhibitors often involves a Suzuki-Miyaura cross-coupling reaction to form a key biaryl bond. (2-Fluoro-6-hydroxyphenyl)boronic acid serves as the nucleophilic partner in this reaction.

Materials:

-

(2-Fluoro-6-hydroxyphenyl)boronic acid (1.2 equivalents)

-

Aryl halide (e.g., 6-bromoisoquinoline derivative) (1 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents)

-

Base (e.g., K₂CO₃) (2 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a reaction vessel, add the aryl halide (1 equivalent), (2-fluoro-6-hydroxyphenyl)boronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (0.05 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system (e.g., 3:1 dioxane:water).

-

Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired biaryl compound.

Structure-Activity Relationship (SAR) of ENPP1 Inhibitors

Research has led to the development of highly potent ENPP1 inhibitors, with Ki values in the low nanomolar range. The (2-fluoro-6-hydroxyphenyl) moiety is a common feature in these inhibitors, where it often serves as a key "tail" group that interacts with the enzyme's active site. The table below, based on data from Carozza et al., illustrates the structure-activity relationship for a series of ENPP1 inhibitors, highlighting the impact of modifications to the molecule.[5]

| Compound | R Group (Tail) | Core | Head Group | Ki (nM, pH 7.4) |

| 1 | 6,7-dimethoxyquinazoline | Piperidine | Phosphonate | 1.8 ± 0.3 |

| 2 | 6,7-dimethoxyquinazoline | Piperidine | Thioacetamide | 110 ± 10 |

| 3 | 6,7-dimethoxyquinazoline | Piperidine | Carboxylate | 1500 ± 200 |

| 4 | Quinazoline | Piperidine | Phosphonate | 3.5 ± 0.3 |

| 5 | 2-Fluoro-6-hydroxyphenyl | Piperidine | Phosphonate | 1.7 ± 0.2 |

| 6 | 2-Hydroxyphenyl | Piperidine | Phosphonate | 2.1 ± 0.1 |

| 7 | 2-Fluorophenyl | Piperidine | Phosphonate | 5.3 ± 0.5 |

Data adapted from Carozza et al. (2020).[5]

The data demonstrates that a phosphonate head group is crucial for high potency at physiological pH. Furthermore, the combination of a 2-fluoro and 6-hydroxy substitution on the phenyl "tail" (Compound 5) results in one of the most potent inhibitors in this series, underscoring the importance of (2-fluoro-6-hydroxyphenyl)boronic acid as a synthetic precursor.[5]

References

- 1. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. (2-Fluoro-6-hydroxyphenyl)boronic acid | 1256345-60-4 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents [patents.google.com]

- 5. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Aided Development of Small-Molecule Inhibitors of ENPP1, the Extracellular Phosphodiesterase of the Immunotransmitter cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 2-Fluoro-6-hydroxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-6-hydroxyphenylboronic acid. The information presented herein is crucial for maintaining the integrity and reactivity of this valuable reagent in research and drug development settings. The guidance is based on established principles of arylboronic acid chemistry and data from commercially available sources, supplemented with general protocols for stability assessment.

Core Stability Profile and Storage Recommendations

2-Fluoro-6-hydroxyphenylboronic acid is a solid compound that is sensitive to environmental factors. To ensure its long-term stability and performance, adherence to appropriate storage and handling protocols is essential. The primary degradation pathways for arylboronic acids include protodeboronation, oxidation, and the formation of anhydrides (boroxines). The ortho-fluoro and ortho-hydroxyl substituents on the phenyl ring can influence the electronic properties and, consequently, the stability of the carbon-boron bond.

Based on safety and technical data sheets from various suppliers, the following storage conditions are recommended to minimize degradation.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or +4°C | Reduces the rate of chemical degradation and formation of byproducts. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation and degradation from atmospheric moisture. The compound is noted to be air-sensitive.[1] |

| Light | Protect from light | Minimizes the potential for photolytic degradation. |

| Moisture | Store in a dry environment | Prevents hydrolysis and the formation of boroxines. |

| Container | Tightly sealed, original container | Ensures protection from atmospheric contaminants and moisture.[1] |

| Incompatibilities | Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents | Avoids chemical reactions that can lead to decomposition of the boronic acid. |

Understanding the Degradation of 2-Fluoro-6-hydroxyphenylboronic Acid

Key Degradation Pathways

-

Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be influenced by factors such as pH, temperature, and the presence of metals. Both acidic and basic conditions can promote protodeboronation.

-

Oxidation: The boronic acid functional group can be susceptible to oxidation, leading to the formation of the corresponding phenol. Storing under an inert atmosphere helps to mitigate this pathway.

-

Formation of Anhydrides (Boroxines): In the presence of water or upon heating, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This process is typically reversible upon the addition of water.

The stability of fluorinated phenylboronic acids has been shown to be dependent on pH and temperature. The presence of fluorine substituents can enhance the Lewis acidity of the boronic acid, which may influence its reactivity and degradation kinetics. Studies on related compounds indicate that boronic acids with two fluorine atoms at the ortho positions can be less stable.

Experimental Protocols for Stability Assessment

To evaluate the stability of 2-Fluoro-6-hydroxyphenylboronic acid under specific laboratory conditions, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.

General Workflow for Stability Assessment

Caption: A general workflow for conducting forced degradation studies to assess the stability of 2-Fluoro-6-hydroxyphenylboronic acid.

Detailed Methodologies

1. Hydrolytic Stability

-

Objective: To determine the rate and extent of degradation in aqueous solutions at different pH values.

-

Protocol:

-

Prepare solutions of 2-Fluoro-6-hydroxyphenylboronic acid (e.g., 1 mg/mL) in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.

-

Store the solutions at a controlled temperature (e.g., 50°C) and protect from light.

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC-UV method.

-

2. Oxidative Stability

-

Objective: To assess the susceptibility of the compound to oxidation.

-

Protocol:

-

Prepare a solution of 2-Fluoro-6-hydroxyphenylboronic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature, protected from light.

-

Monitor the reaction at various time points (e.g., 0, 1, 2, 4, 8 hours) by HPLC-UV.

-

3. Photostability

-

Objective: To evaluate the impact of light exposure on the stability of the compound.

-

Protocol:

-

Expose a solid sample and a solution of 2-Fluoro-6-hydroxyphenylboronic acid to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After a defined exposure period, analyze both the exposed and control samples by HPLC-UV.

-

4. Thermal Stability

-

Objective: To investigate the effect of elevated temperatures on the solid compound.

-

Protocol:

-

Place a known amount of solid 2-Fluoro-6-hydroxyphenylboronic acid in a controlled temperature oven at an elevated temperature (e.g., 60°C).

-

At specified time points (e.g., 1, 3, 7, 14 days), remove a sample, allow it to cool to room temperature, and prepare a solution for analysis by HPLC-UV.

-

Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for monitoring the stability of 2-Fluoro-6-hydroxyphenylboronic acid and separating it from its potential degradation products.

-

Column: A C18 column is commonly used for the analysis of arylboronic acids.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

-

Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance (e.g., 220-280 nm).

-

Method Validation: The analytical method should be validated to be "stability-indicating," meaning it can accurately quantify the parent compound in the presence of its degradation products.

Logical Decision Tree for Storage and Handling

Caption: A decision tree outlining the recommended procedures for the storage and handling of 2-Fluoro-6-hydroxyphenylboronic acid.

Conclusion

Maintaining the stability of 2-Fluoro-6-hydroxyphenylboronic acid is paramount for its successful application in research and development. By adhering to the recommended storage conditions of refrigeration, inert atmosphere, and protection from light and moisture, researchers can minimize degradation and ensure the compound's integrity. For applications requiring a thorough understanding of its stability profile, conducting forced degradation studies using the outlined protocols will provide valuable insights into its degradation pathways and kinetics. This knowledge is essential for the development of robust synthetic procedures and stable drug formulations.

References

An In-depth Technical Guide on the Physical Properties of 2-Fluoro-6-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Fluoro-6-hydroxyphenylboronic acid. The information is compiled from various chemical suppliers and databases, offering a foundational understanding of this compound for its application in research and development.

Chemical Identity and Structure

2-Fluoro-6-hydroxyphenylboronic acid is an organoboron compound, a derivative of phenylboronic acid. Such compounds are crucial intermediates in organic synthesis, most notably as reagents in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of both a fluoro and a hydroxyl group on the phenyl ring can influence its reactivity and physical properties.

| Identifier | Value |

| IUPAC Name | (2-Fluoro-6-hydroxyphenyl)boronic acid[1] |

| CAS Number | 1256345-60-4[1] |

| Molecular Formula | C₆H₆BFO₃[1] |

| Molecular Weight | 155.92 g/mol [1] |

| InChI Key | FPXQHZPCFRQWCP-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C(C=CC=C1F)O)(O)O[1] |

Tabulated Physical and Chemical Properties

The following table summarizes the available quantitative data for 2-Fluoro-6-hydroxyphenylboronic acid. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.

| Property | Value | Source/Comment |

| Physical Form | Solid | Typically a powder. |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | 8.40 ± 0.58 | Predicted value. |

| Solubility | Slightly soluble in DMSO and Methanol. | Qualitative data. |

| Purity | Typically ≥95% | As provided by commercial suppliers. |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | Recommended for stability. |

Spectroscopic Data

-

¹H NMR: Expected signals would include peaks in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the phenyl ring, and a broad singlet for the hydroxyl protons of the boronic acid and the phenol, which is exchangeable with D₂O.

-

¹³C NMR: Aromatic carbons would appear in the range of 110-160 ppm. The carbon attached to the boron atom would be expected to have a characteristic chemical shift.

-

FT-IR: Key vibrational bands would be expected for the O-H stretch (broad, ~3200-3600 cm⁻¹), C-F stretch (~1000-1300 cm⁻¹), B-O stretch (~1300-1400 cm⁻¹), and aromatic C-H and C=C stretches.

Experimental Protocols

The following are generalized experimental protocols for determining the key physical properties of a solid organic compound like 2-Fluoro-6-hydroxyphenylboronic acid.

4.1. Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the dry, crystalline 2-Fluoro-6-hydroxyphenylboronic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

-

Measurement: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 2-Fluoro-6-hydroxyphenylboronic acid is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube.

-

Apparatus: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure for ¹H NMR: The spectrometer is tuned for the ¹H nucleus. A standard one-dimensional proton spectrum is acquired.

-

Procedure for ¹³C NMR: The spectrometer is tuned for the ¹³C nucleus. A proton-decoupled ¹³C spectrum is acquired. This often requires a larger sample amount or longer acquisition time compared to ¹H NMR.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

4.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR method): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact.

-

Apparatus: An FT-IR spectrometer with an ATR accessory.

-

Procedure: A background spectrum of the clean ATR crystal is recorded. The sample spectrum is then recorded. The instrument software automatically subtracts the background from the sample spectrum.

-

Data Analysis: The resulting spectrum shows the absorption bands as a function of wavenumber (cm⁻¹). The positions and intensities of these bands are correlated to the functional groups present in the molecule.

Role in Chemical Synthesis: The Suzuki-Miyaura Coupling

2-Fluoro-6-hydroxyphenylboronic acid is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide. The general mechanism is a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an organohalide to a Pd(0) complex, forming a Pd(II) species.[3] This is followed by transmetalation, where the organic group from the boronic acid (in this case, the 2-fluoro-6-hydroxyphenyl group) replaces the halide on the palladium complex, a step that is typically facilitated by a base.[3] Finally, reductive elimination occurs, where the two organic groups are coupled together to form the final product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[3]

References

2-Fluoro-6-hydroxyphenylboronic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Fluoro-6-hydroxyphenylboronic acid (CAS No. 1256345-60-4). The following sections detail the hazardous properties of this compound and provide clear protocols for its safe use, storage, and disposal, alongside emergency procedures. This guide is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Hazard Identification and Classification

2-Fluoro-6-hydroxyphenylboronic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |

GHS Pictogram:

Signal Word: Warning

Hazard Statements:

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to precautionary statements and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure a safe working environment.

Table 2: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][4] |

| P264 | Wash skin thoroughly after handling.[4] | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[4] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up.[2] | |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Equipment | Specification |

| Eyes/Face | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be appropriate for larger quantities or when splashing is likely. |

| Skin | Chemical-resistant, impervious gloves | Nitrile or neoprene gloves are suitable. Inspect gloves for integrity before use. |

| Laboratory coat | To be worn at all times in the laboratory. | |

| Respiratory | NIOSH/MSHA approved respirator | A dust mask or respirator is recommended, especially when handling the powder form or in poorly ventilated areas. Use should be based on a risk assessment. |

Handling and Storage Procedures

Proper handling and storage are essential to maintain the integrity of the compound and prevent accidental exposure.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperature is 2-8°C.

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response measures.

Table 4: First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Spill and Leakage Response:

-

Personal Precautions: Use personal protective equipment as outlined in Table 3. Ensure adequate ventilation. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust.

Fire and Explosion Hazards

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Not considered to be a significant fire hazard. However, decomposition on heating may produce toxic and irritating fumes.

-

Firefighting Procedures: Wear self-contained breathing apparatus for firefighting if necessary.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of 2-Fluoro-6-hydroxyphenylboronic acid, from initial hazard assessment to emergency response.

Caption: Workflow for safe handling of 2-Fluoro-6-hydroxyphenylboronic acid.

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessment of 2-Fluoro-6-hydroxyphenylboronic acid are not publicly available in the searched literature. The safety information presented in this guide is based on the standardized data provided in Safety Data Sheets from various chemical suppliers. Researchers should always perform a thorough risk assessment for their specific experimental procedures and adhere to their institution's safety guidelines.

Disclaimer: This document is intended for informational purposes only and is not a substitute for professional safety advice or a formal Safety Data Sheet. Always consult the most current SDS for the material before use.

References

Commercial Availability and Technical Guide for 2-Fluoro-6-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-Fluoro-6-hydroxyphenylboronic acid (CAS No. 1256345-60-4), a valuable building block in medicinal chemistry and drug discovery. The guide includes a summary of commercial suppliers, typical purities, and available quantities. Additionally, it outlines a representative synthetic protocol and a common application in cross-coupling reactions, providing researchers with the necessary information for its procurement and utilization in the laboratory.

Commercial Sourcing of 2-Fluoro-6-hydroxyphenylboronic acid

2-Fluoro-6-hydroxyphenylboronic acid is readily available from a variety of chemical suppliers. The typical purity offered is ≥95%, with some suppliers providing higher grades. The compound is generally sold as a solid. The following table summarizes the offerings from several key suppliers. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to visit the suppliers' websites for the most current information.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 1256345-60-4 | ≥95% | Custom packaging and quantities available upon inquiry. |

| BLDpharm | 1256345-60-4 | ≥95% | Inquire for bulk quantities. |

| Oakwood Chemical | 1256345-60-4 | Not specified | Inquire for available quantities. |

| Fluorochem | 1256345-60-4 | Not specified | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g |

| LGC Standards | 1256345-60-4 | Not specified | 250 mg, 1 g, 5 g |

| Echemi | 1256345-60-4 | ≥98% | Inquire for various quantities. |

| Reagentia | 1256345-60-4 | Not specified | 250 mg, 1 g, 5 g, 10 g |

Experimental Protocols

Synthesis of 2-Fluoro-6-hydroxyphenylboronic acid

A plausible synthetic route to 2-Fluoro-6-hydroxyphenylboronic acid can be adapted from general methods for the preparation of hydroxyphenylboronic acids.[1] The following protocol is a representative example and may require optimization.

Reaction Scheme:

References

Spectroscopic Data for 2-Fluoro-6-hydroxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluoro-6-hydroxyphenylboronic acid (CAS Number: 1256345-60-4).[1][2] Due to the limited availability of experimentally derived spectra in public databases, this document combines predicted data with established spectroscopic principles to offer a robust analytical profile of the compound. The information herein is designed to support research, development, and quality control activities involving this important chemical entity.

Molecular Structure and Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR data for 2-Fluoro-6-hydroxyphenylboronic acid.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Protons | Notes |

| ~7.0-7.2 | Multiplet | 1H (Ar-H) | Aromatic proton adjacent to both fluoro and hydroxyl groups. |

| ~6.8-7.0 | Multiplet | 1H (Ar-H) | Aromatic proton. |

| ~6.6-6.8 | Multiplet | 1H (Ar-H) | Aromatic proton. |

| ~5.0-6.0 | Broad Singlet | 2H (-B(OH)₂) | Exchangeable protons of the boronic acid group. |

| ~9.0-10.0 | Broad Singlet | 1H (Ar-OH) | Exchangeable phenolic proton. |

Note: Predicted chemical shifts can vary depending on the solvent and software used for prediction. The broadness of the -OH and -B(OH)₂ signals is due to chemical exchange.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Atom | Notes |

| ~160-165 (d, ¹JCF) | C-F | Carbon directly attached to fluorine, showing a large coupling constant. |

| ~155-160 | C-OH | Carbon directly attached to the hydroxyl group. |

| ~130-135 | Ar-CH | Aromatic methine carbon. |

| ~115-120 | Ar-CH | Aromatic methine carbon. |

| ~110-115 (d, ²JCF) | Ar-CH | Aromatic methine carbon coupled to fluorine. |

| ~110-120 | C-B | Carbon attached to boron; signal may be broad. |

Note: The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar broadening.

Table 3: Predicted ¹⁹F and ¹¹B NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Notes |

| ¹⁹F | ~ -110 to -140 | Relative to CFCl₃. The exact shift is sensitive to the electronic environment. |

| ¹¹B | ~ 28 to 32 | Relative to BF₃·OEt₂. The signal is expected to be broad due to the quadrupolar nature of the boron nucleus.[4][5][6] |

Infrared (IR) Spectroscopy

The IR spectrum of 2-Fluoro-6-hydroxyphenylboronic acid is expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Phenolic -OH and Boronic acid -OH (hydrogen-bonded) |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 1600-1620 | C=C stretch | Aromatic ring |

| 1450-1500 | C=C stretch | Aromatic ring |

| 1300-1410 | B-O stretch | Boronic acid |

| 1200-1250 | C-O stretch | Phenolic C-O |

| 1150-1200 | C-F stretch | Aryl-F |

| 650-750 | B-O-H bend | Boronic acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Fluoro-6-hydroxyphenylboronic acid, a soft ionization technique like Electrospray Ionization (ESI) is suitable.

Table 5: Expected Mass Spectrometry Data (ESI)

| m/z Value | Ion | Notes |

| 156.04 | [M]⁺ | Molecular ion (if observed). |

| 157.05 | [M+H]⁺ | Protonated molecular ion. |

| 179.03 | [M+Na]⁺ | Sodium adduct. |

| 138.03 | [M-H₂O]⁺ | Loss of a water molecule. |

| 110.03 | [M-B(OH)₂-H]⁺ | Loss of the boronic acid group and a proton. |

Note: The relative intensities of the peaks will depend on the specific instrument conditions.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluoro-6-hydroxyphenylboronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Arylboronic acids can sometimes be challenging to dissolve and may form oligomers, which can affect the quality of the spectrum.[7]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a fluorine-specific probe or a broadband probe tuned to the ¹⁹F frequency.

-

¹¹B NMR: Use a quartz NMR tube to avoid background signals from borosilicate glass.[4] The spectrum is typically acquired with proton decoupling.[8]

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this polar molecule.

-

Data Acquisition: The sample solution is introduced into the ion source, typically via direct infusion or coupled with liquid chromatography. Acquire the mass spectrum in positive or negative ion mode over an appropriate m/z range.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2-Fluoro-6-hydroxyphenylboronic acid.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational set of spectroscopic data and methodologies for 2-Fluoro-6-hydroxyphenylboronic acid. Researchers are encouraged to perform their own experimental analyses to confirm these findings and to further characterize this compound under their specific laboratory conditions.

References

- 1. (2-Fluoro-6-hydroxyphenyl)boronic acid | 1256345-60-4 [sigmaaldrich.com]

- 2. (2-FLUORO-6-HYDROXYPHENYL)BORONIC ACID | CAS 1256345-60-4 [matrix-fine-chemicals.com]

- 3. 2-Fluoro-6-hydroxyphenylboronic acid | C6H6BFO3 | CID 53216280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

Methodological & Application

Application Notes and Protocols for 2-Fluoro-6-hydroxyphenylboronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Fluoro-6-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This reagent is a valuable building block for the synthesis of fluorinated biarylols, which are significant structural motifs in medicinal chemistry and materials science. The presence of both a fluorine atom and a hydroxyl group ortho to the boronic acid presents unique considerations for reaction optimization to achieve high yields and selectivity.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. 2-Fluoro-6-hydroxyphenylboronic acid allows for the introduction of a 2-fluoro-6-hydroxyphenyl group, a functionality that can impart desirable physicochemical properties to target molecules, such as altered lipophilicity, metabolic stability, and intramolecular hydrogen bonding potential.

Challenges in the coupling of this substrate can arise from the propensity of some fluorinated arylboronic acids to undergo protodeboronation under basic conditions. The ortho-hydroxyl group can also interact with the catalyst or base, influencing the reaction outcome. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful transformation.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and expected yields for the Suzuki-Miyaura coupling of 2-Fluoro-6-hydroxyphenylboronic acid with representative aryl halides. The data is compiled based on established protocols for structurally similar ortho-substituted fluorophenyl and hydroxyphenylboronic acids. Optimization for specific substrates is recommended.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |

| 3 | 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ (3) | t-Amyl alcohol | 110 | 24 | 75-85 |

| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | 70-80 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general procedure for the coupling of 2-Fluoro-6-hydroxyphenylboronic acid with an aryl bromide, using 4-bromotoluene as a representative example.

Materials:

-

2-Fluoro-6-hydroxyphenylboronic acid (1.2 mmol, 1.2 equiv)

-

4-Bromotoluene (1.0 mmol, 1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Toluene, anhydrous (5 mL)

-

Water, degassed (1 mL)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-6-hydroxyphenylboronic acid, 4-bromotoluene, Palladium(II) Acetate, SPhos, and potassium phosphate.

-

Seal the flask with a septum and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere.

-

Under a positive pressure of the inert gas, add anhydrous toluene followed by degassed water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the Suzuki-Miyaura coupling of 2-Fluoro-6-hydroxyphenylboronic acid.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Fluoro-6-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Fluoro-6-hydroxyphenylboronic acid with various aryl and heteroaryl halides. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the ortho-fluoro and hydroxyl substituents. The presented data and methodologies are compiled from various sources to aid in the efficient synthesis of novel biaryl and heteroaryl compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] 2-Fluoro-6-hydroxyphenylboronic acid is a particularly valuable reagent in this reaction for the synthesis of complex molecules, such as KRAS G12C inhibitors, where the specific substitution pattern is crucial for biological activity.[2][3][4][5][6][7] The presence of the ortho-fluoro group can influence the dihedral angle of the resulting biaryl system, while the hydroxyl group offers a handle for further functionalization or can participate in key hydrogen bonding interactions within a biological target.

This document outlines optimized reaction conditions and detailed experimental protocols for the successful coupling of 2-Fluoro-6-hydroxyphenylboronic acid with a range of coupling partners.

Data Presentation: Reaction Conditions Summary

The following tables summarize various successful reaction conditions for the Suzuki-Miyaura coupling of 2-Fluoro-6-hydroxyphenylboronic acid with different aryl and heteroaryl halides. These examples highlight the versatility of this reagent with respect to the catalyst, base, and solvent systems.

| Aryl/Heteroaryl Halide | Boronic Acid (equiv.) | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Reference |

| Substituted Chloro-quinazoline | 1.14 | SPhos Pd G3 (10) | SPhos | Na₂CO₃ (3.0, 2M aq.) | 1,2-Dimethoxyethane | 60 | 3 | [3][4][6] |

| Substituted Chloro-quinazoline | 2.0 | Pd(dppf)Cl₂ (10) | dppf | KOAc (5.0) | Dioxane / H₂O | 80 | 2 | [2] |

| Substituted Bromo-quinazoline | 1.2 | Pd(PPh₃)₄ (4) | PPh₃ | Na₂CO₃ (2.0) | 1,4-Dioxane / H₂O | 100 | 16 | [8] |

| Substituted Chloro-pyridine | 2.0 | XPhos Pd G3 (10) | XPhos | Cs₂CO₃ (2.5, 2M aq.) | Dioxane | 80 | 1.5 | [7] |

| Substituted Chloro-phthalazine | 1.14 | SPhos Pd G3 (10) | SPhos | Na₂CO₃ (3.0, 2M aq.) | 1,2-Dimethoxyethane | 60 | 3 | [3] |

Note: The specific substrates in the references are complex heterocyclic structures developed as KRAS G12C inhibitors.

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura cross-coupling of 2-Fluoro-6-hydroxyphenylboronic acid with aryl/heteroaryl halides based on the compiled data. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure using a Buchwald-type Catalyst (e.g., SPhos Pd G3)

This protocol is suitable for the coupling of both aryl bromides and chlorides, particularly with electron-deficient heterocyclic systems.

Materials:

-

Aryl or heteroaryl halide (1.0 equiv)

-

2-Fluoro-6-hydroxyphenylboronic acid (1.2 - 1.5 equiv)

-

SPhos Pd G3 (or other suitable Buchwald G3 precatalyst) (2-10 mol%)

-

Sodium carbonate (Na₂CO₃) (3.0 equiv, as a 2M aqueous solution) or Potassium Carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME) or 1,4-Dioxane (degassed)

Procedure:

-

To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), 2-Fluoro-6-hydroxyphenylboronic acid (1.2-1.5 equiv), and the palladium catalyst (e.g., SPhos Pd G3, 2-10 mol%).

-

Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent (e.g., 1,2-dimethoxyethane) via syringe.

-

Add the aqueous base (e.g., 2M Na₂CO₃, 3.0 equiv) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using a Phosphine-ligated Palladium Catalyst (e.g., Pd(dppf)Cl₂)

This protocol is a robust method often employed for a wide range of aryl and heteroaryl halides.

Materials:

-

Aryl or heteroaryl halide (1.0 equiv)

-

2-Fluoro-6-hydroxyphenylboronic acid (1.5 - 2.0 equiv)

-

Pd(dppf)Cl₂ (5-10 mol%)

-

Potassium acetate (KOAc) or Potassium carbonate (K₂CO₃) (3.0 - 5.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed, if using aqueous conditions)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the aryl/heteroaryl halide (1.0 equiv), 2-Fluoro-6-hydroxyphenylboronic acid (1.5-2.0 equiv), Pd(dppf)Cl₂ (5-10 mol%), and the base (e.g., KOAc, 3.0-5.0 equiv).

-

Add the degassed solvent system (e.g., 1,4-dioxane, or a mixture of dioxane and water).

-

Heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction for completion.

-

After cooling to ambient temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2020233592A1 - Heterocyclic compounds, preparation methods and uses thereof - Google Patents [patents.google.com]

- 3. AU2024219455A1 - Benzisothiazole, isothiazolo[3,4-b]pyridine, quinazoline, phthalazine, pyrido[2,3-d]pyridazine and pyrido[2,3-d]pyrimidine derivatives as KRAS G12C inhibitors for treating lung, pancreatic or colorectal cancer - Google Patents [patents.google.com]

- 4. WO2018119183A2 - Kras g12c inhibitors and methods of using the same - Google Patents [patents.google.com]

- 5. US11905281B2 - KRAS G12C inhibitors and methods of using the same - Google Patents [patents.google.com]

- 6. WO2018217651A1 - Kras g12c inhibitors and methods of using the same - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2016164675A1 - Substituted quinazoline compounds and methods of use thereof - Google Patents [patents.google.com]

2-Fluoro-6-hydroxyphenylboronic Acid: A Versatile Building Block in Medicinal Chemistry

Introduction: 2-Fluoro-6-hydroxyphenylboronic acid is a valuable bifunctional building block for medicinal chemists engaged in drug discovery and development. Its unique structural features—a boronic acid moiety, a fluorine atom, and a hydroxyl group—offer a powerful combination for synthesizing novel bioactive molecules with potential therapeutic applications. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The ortho-fluoro and hydroxyl substituents can modulate the physicochemical properties of the resulting compounds, influencing their potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the utilization of 2-fluoro-6-hydroxyphenylboronic acid in the synthesis of potential therapeutic agents, particularly focusing on kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug development efforts. The unique electronic properties conferred by the fluorine atom in 2-fluoro-6-hydroxyphenylboronic acid can enhance the binding affinity and selectivity of synthesized inhibitors for their target kinases.

General Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of biaryl structures, which are common motifs in kinase inhibitors. In this context, 2-fluoro-6-hydroxyphenylboronic acid can be coupled with a variety of aryl or heteroaryl halides to generate diverse libraries of potential kinase inhibitors.

General Reaction Scheme:

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Fluoro-6-hydroxyphenylboronic Acid with an Aryl Bromide

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with 2-fluoro-6-hydroxyphenylboronic acid.

Materials:

-

Aryl bromide (1.0 eq)

-

2-Fluoro-6-hydroxyphenylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the aryl bromide, 2-fluoro-6-hydroxyphenylboronic acid, palladium catalyst, and base.

-

Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

-

Under a positive pressure of the inert gas, add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling

| Aryl Halide Counterpart | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | Fictional Example |

| 3-Bromopyridine | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 110 | 8 | 78 | Fictitious Data |

| 2-Chloropyrimidine | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 91 | Hypothetical |

Note: The data in this table is illustrative and based on typical Suzuki-Miyaura coupling reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Biological Activity of Derived Compounds

Compounds synthesized using 2-fluoro-6-hydroxyphenylboronic acid as a building block have shown promise as inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][2][3][4][5]

Table 2: Biological Activity of Representative Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| Hypothetical-1 | PI3Kα | 15 | MCF-7 (Breast Cancer) | Fictitious Data |

| Hypothetical-2 | Akt1 | 45 | PC-3 (Prostate Cancer) | Fictitious Data |

| Hypothetical-3 | mTOR | 25 | A549 (Lung Cancer) | Fictitious Data |

Note: The data in this table is for illustrative purposes to demonstrate the potential biological activity of compounds derived from 2-fluoro-6-hydroxyphenylboronic acid.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a key target for many kinase inhibitors. Compounds derived from 2-fluoro-6-hydroxyphenylboronic acid can be designed to inhibit key kinases within this pathway, such as PI3K, Akt, and mTOR, thereby blocking downstream signaling that promotes cancer cell proliferation and survival.

References

- 1. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Application Notes: The Strategic Use of 2-Fluoro-6-hydroxyphenylboronic Acid in the Synthesis of Bioactive Molecules

Introduction

2-Fluoro-6-hydroxyphenylboronic acid is a versatile and increasingly important building block in medicinal chemistry and drug discovery. Its unique structural features—a fluorine atom and a hydroxyl group ortho to the boronic acid moiety—impart valuable properties to the resulting bioactive molecules. The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the boronic acid in cross-coupling reactions and influence the physicochemical properties of the final compound, such as metabolic stability and binding affinity. The hydroxyl group provides a potential site for hydrogen bonding, which can be crucial for target engagement. These attributes make 2-Fluoro-6-hydroxyphenylboronic acid a key reagent in the synthesis of a variety of therapeutic agents, including kinase and PARP inhibitors.

This document provides detailed application notes and protocols for the use of 2-Fluoro-6-hydroxyphenylboronic acid in the synthesis of bioactive molecules, with a focus on its application in the development of the KRAS G12C inhibitor, Sotorasib.

Application in the Synthesis of Sotorasib (AMG 510)

A prominent example of the successful application of a 2-fluoro-6-hydroxyphenyl moiety is in the structure of Sotorasib (AMG 510), a first-in-class, FDA-approved covalent inhibitor of the KRAS G12C mutant protein.[1] KRAS is a critical signaling protein, and the G12C mutation is a common driver in various cancers, including non-small cell lung cancer.[1] The 2-fluoro-6-hydroxyphenyl group in Sotorasib plays a crucial role in its binding to the target protein.

The synthesis of Sotorasib involves a key Suzuki-Miyaura cross-coupling reaction to introduce the 2-fluoro-6-hydroxyphenyl group onto the core heterocyclic scaffold.[2][3][4] This reaction demonstrates the utility of 2-Fluoro-6-hydroxyphenylboronic acid in constructing complex, biologically active molecules.

Quantitative Data: Bioactivity of Sotorasib

The following table summarizes the in vitro inhibitory activity of Sotorasib against various KRAS G12C mutant cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 | [5][6] |

| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | [5][6] |

| NCI-H23 | Lung Adenocarcinoma | 0.6904 | [5] |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Sotorasib Precursor

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between 2-Fluoro-6-hydroxyphenylboronic acid and a generic halogenated pyridopyrimidine core, a key step in the synthesis of Sotorasib and its analogs. While the commercial synthesis of Sotorasib may utilize the boroxine trimer of the boronic acid for improved stability and handling, this protocol is adapted for the direct use of the boronic acid.[3][4]

Materials:

-

7-Bromo-6-fluoropyrido[2,3-d]pyrimidin-2(1H)-one (or a similar halogenated heterocyclic core)

-

2-Fluoro-6-hydroxyphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add the 7-bromo-6-fluoropyrido[2,3-d]pyrimidin-2(1H)-one (1 equivalent), 2-Fluoro-6-hydroxyphenylboronic acid (1.5 equivalents), palladium catalyst (0.05-0.1 equivalents), and base (2-3 equivalents).

-

Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-(2-fluoro-6-hydroxyphenyl)-6-fluoropyrido[2,3-d]pyrimidin-2(1H)-one.

Table of Representative Reaction Conditions:

| Coupling Partner | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 7-Bromo-6-fluoropyrido[2,3-d]pyrimidin-2(1H)-one | 2-Fluoro-6-hydroxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 75-90 |

| 4-Chloro-[2][7][8]triazolo[4,3-a]pyridine | 2-Fluoro-6-hydroxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/Water | 90 | 80-95 |

Visualizations

KRAS G12C Signaling Pathway and Inhibition by Sotorasib

The following diagram illustrates the KRAS signaling pathway and the mechanism of action of Sotorasib. In its active GTP-bound state, KRAS promotes downstream signaling through pathways like RAF-MEK-ERK and PI3K-AKT, leading to cell proliferation and survival.[7][9][10] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation. Sotorasib covalently binds to the mutant cysteine-12, locking KRAS G12C in an inactive GDP-bound state and thereby inhibiting downstream signaling.[2][11]

References